Pyrazolo[1,5-a]pyrimidines have been explored for their diverse biological activities, including acting as selective protein inhibitors . This scaffold has shown promise in developing drugs for cancer , psychiatric disorders , and other diseases . Given the structural similarity, Pyrazolo[1,5-A]pyrazine-3-carboxylic acid could be investigated for similar properties.
Pyrazolo[1,5-A]pyrazine-3-carboxylic acid is an organic compound characterized by its unique structure that consists of two fused pyrazole rings and a carboxylic acid functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 153.13 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of the carboxylic acid, which enhances its reactivity and solubility in various solvents, making it a candidate for drug development and other biological applications .
The chemical reactivity of pyrazolo[1,5-A]pyrazine-3-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties.
Research indicates that pyrazolo[1,5-A]pyrazine-3-carboxylic acid and its derivatives exhibit diverse biological activities. These include:
The specific biological activities of this compound are still under investigation, but it holds promise as a lead compound for drug development .
The synthesis of pyrazolo[1,5-A]pyrazine-3-carboxylic acid typically involves multi-step processes. Common methods include:
These synthetic strategies allow for structural diversity and optimization of biological properties .
Pyrazolo[1,5-A]pyrazine-3-carboxylic acid has potential applications in various fields:
Interaction studies involving pyrazolo[1,5-A]pyrazine-3-carboxylic acid focus on its binding affinity with biological targets. These studies typically utilize techniques such as:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound, guiding its development as a therapeutic agent .
Several compounds share structural similarities with pyrazolo[1,5-A]pyrazine-3-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | 623565-69-5 | 0.90 | Lacks carboxylic acid functionality |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride | 1609395-89-2 | 0.88 | Contains two hydrochloride groups |
2-methyl-4H-pyrazolo[1,5-a]pyridine | 1209273-29-9 | 0.87 | Substituted pyridine instead of pyrazole |
4-methylpyrazolo[1,5-a]pyrimidine | 165894-07-5 | 0.85 | Features a pyrimidine ring |
These compounds differ primarily in their functional groups and ring structures while maintaining core pyrazole characteristics. This diversity allows for tailored biological activities and therapeutic applications .
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid represents a heterocyclic organic compound characterized by its unique fused ring architecture and functional group positioning [1] [2]. This compound belongs to the broader family of pyrazolo-fused heterocycles, which have gained significant attention in chemical research due to their structural complexity and potential applications in various scientific fields [3] [4].
Table 1: Basic Molecular Properties of Pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Property | Value |
---|---|
Molecular Formula | C₇H₅N₃O₂ |
Molecular Weight (g/mol) | 163.13 |
CAS Number | 53902-76-4 |
MDL Number | MFCD11865260 |
SMILES Code | O=C(C1=C2C=NC=CN2N=C1)O |
InChI Key | KDZOHLVVUNZUQC-UHFFFAOYSA-N |
Physical State at Room Temperature | Solid |
Color | White to off-white |
The molecular architecture of pyrazolo[1,5-a]pyrazine-3-carboxylic acid consists of a bicyclic fused ring system combining pyrazole and pyrazine moieties [1] [2]. The compound exhibits a planar, rigid structure characteristic of fused heterocyclic systems, which contributes to its stability and unique chemical properties [3] [5]. The pyrazolo[1,5-a]pyrazine core contains three nitrogen atoms strategically positioned within the fused ring framework, creating a highly conjugated π-electron system [2] [6].
The conformational analysis reveals that the compound maintains a relatively fixed geometry due to the constraints imposed by the fused ring system [4] [5]. The carboxylic acid functional group at the 3-position adopts a coplanar arrangement with the heterocyclic core, facilitating optimal conjugation between the carboxyl group and the aromatic system [2] [4]. This structural arrangement influences the compound's electronic properties and reactivity patterns.
Computational studies on related pyrazolo-fused systems indicate that the molecular geometry is characterized by specific bond lengths and angles that reflect the aromaticity of both ring components [3] [4]. The pyrazole ring within the fused system exhibits typical aromatic character with delocalized electron density, while the pyrazine portion contributes additional nitrogen-containing sites for potential interactions [2] [5].
Table 2: Structural Characteristics and Comparative Analysis
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Aromatic Rings |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid | C₇H₅N₃O₂ | 163.13 | 53902-76-4 | 2 |
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C₇H₅N₃O₂ | 163.13 | 25940-35-6 | 2 |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 16205-46-2 | 2 |
The functional group interactions in pyrazolo[1,5-a]pyrazine-3-carboxylic acid are dominated by the carboxylic acid moiety and the multiple nitrogen atoms within the heterocyclic framework [1] [2]. The carboxylic acid group at the 3-position exhibits typical acidic properties, capable of participating in hydrogen bonding and proton transfer reactions [2] [4]. The presence of three nitrogen atoms within the molecular structure creates multiple sites for potential coordination and hydrogen bonding interactions [3] [4].
The reactivity profile of this compound is influenced by the electron-deficient nature of the pyrazine ring and the electron-rich character of the pyrazole component [2] [3]. The carboxylic acid functionality can undergo standard carboxyl group reactions, including esterification, amide formation, and salt formation with appropriate bases [1] [2]. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors and potentially participate in coordination chemistry applications [4] [5].
Studies on related pyrazolo-fused systems demonstrate that the electronic properties are significantly influenced by the positioning of functional groups and the nature of substituents [3] [4]. The 3-position carboxylic acid group in pyrazolo[1,5-a]pyrazine-3-carboxylic acid is strategically located to maximize conjugation with the aromatic system while maintaining accessibility for chemical transformations [2] [4].
The compound's reactivity is further enhanced by the presence of multiple heteroatoms, which can participate in various intermolecular interactions [3] [5]. The pyrazine nitrogen atoms can engage in hydrogen bonding as acceptors, while the carboxylic acid group can function as both hydrogen bond donor and acceptor [2] [4].
Table 3: Functional Group Analysis and Bonding Characteristics
Property | Value |
---|---|
Rotatable Bonds | 1 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Aromatic Rings | 2 |
Heteroatoms | 5 |
The solubility characteristics of pyrazolo[1,5-a]pyrazine-3-carboxylic acid are primarily governed by the presence of the carboxylic acid functional group and the polar nature of the heterocyclic system [1] [2]. The compound demonstrates solubility in polar solvents, reflecting its ability to engage in hydrogen bonding interactions due to the carboxylic acid group [2] [4]. This solubility profile is consistent with other carboxylic acid-containing heterocycles and facilitates its handling in aqueous and polar organic media [1] [2].
The stability profile of pyrazolo[1,5-a]pyrazine-3-carboxylic acid is influenced by the robust nature of the fused ring system and the stability of the carboxylic acid functionality under normal conditions [2] [7]. The compound requires storage under controlled conditions, typically at temperatures between 2-8°C in sealed, dry environments to maintain its chemical integrity [1] [7]. The fused heterocyclic framework provides inherent stability against decomposition under ambient conditions [2] [3].
Environmental behavior studies on related heterocyclic compounds suggest that the compound's fate in environmental systems would be influenced by factors such as pH, temperature, and the presence of other chemical species [2] [3]. The carboxylic acid group may undergo ionization depending on the pH of the surrounding medium, potentially affecting its mobility and interactions in environmental matrices [2] [4].
The compound's stability under various environmental conditions appears to be adequate for research and synthetic applications, though specific degradation pathways and environmental persistence data require further investigation [2] [7]. The presence of multiple nitrogen atoms and the carboxylic acid functionality may influence its biodegradation potential and environmental transformation processes [3] [4].
Table 4: Physicochemical Properties and Handling Characteristics
Property | Value |
---|---|
Storage Temperature (°C) | 2-8 |
Density (g/cm³) | Not reported |
Melting Point (°C) | Not reported |
Boiling Point (°C) | Not available |
Solubility in Polar Solvents | Soluble |
Physical State | Solid |
Irritant